molecular formula C17H23BFNO4 B13036752 4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine

4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine

Cat. No.: B13036752
M. Wt: 335.2 g/mol
InChI Key: VWFNKKCIHXFWEC-UHFFFAOYSA-N
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Description

4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine is a complex organic compound that features a boronic ester group, a fluorine atom, and a morpholine ring.

Properties

Molecular Formula

C17H23BFNO4

Molecular Weight

335.2 g/mol

IUPAC Name

[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H23BFNO4/c1-16(2)17(3,4)24-18(23-16)12-5-6-14(19)13(11-12)15(21)20-7-9-22-10-8-20/h5-6,11H,7-10H2,1-4H3

InChI Key

VWFNKKCIHXFWEC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 2-fluoro-5-bromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate.

    Coupling Reaction: The boronic ester intermediate is then coupled with morpholine using a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine is unique due to the presence of both a boronic ester group and a morpholine ring, which confer distinct reactivity and stability properties. This combination makes it particularly valuable in medicinal chemistry and materials science .

Biological Activity

4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine is a synthetic compound with potential applications in medicinal chemistry and material science. This article reviews its biological activities, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17_{17}H23_{23}BFNO4_4
  • Molecular Weight : 335.18 g/mol
  • CAS Number : 1418267-85-2

The presence of the fluorine atom and the boron-containing dioxaborolane moiety contributes to its unique chemical reactivity and biological properties.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets. The boron atom can form transient covalent bonds with nucleophilic sites in biomolecules, potentially influencing enzyme activity and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation : It may modulate signaling pathways by interacting with receptors or other proteins.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds containing dioxaborolane structures. These compounds often exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Cytotoxicity :
    • A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa, MCF-7).
    • Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
  • Mechanistic Insights :
    • Another investigation focused on the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
    • Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating early apoptotic events.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate solubility and permeability, which are favorable for oral bioavailability.

PropertyValue
SolubilityModerate
PermeabilityFavorable
BioavailabilityPending further studies

Safety Profile

Toxicological assessments are essential for determining the safety of this compound. Preliminary data indicate that it may pose risks such as acute toxicity upon ingestion or skin contact (H302, H312 warnings) .

Future Directions

Further research is needed to elucidate the full spectrum of biological activities and potential therapeutic applications of this compound. Areas for future investigation include:

  • Long-term toxicity studies
  • In vivo efficacy assessments in animal models
  • Exploration of structure-activity relationships to optimize potency and selectivity

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